5-(Trifluoromethyl)chroman-4-one

Description

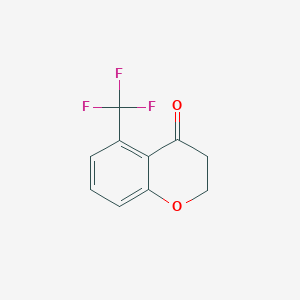

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)6-2-1-3-8-9(6)7(14)4-5-15-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHCLRWQANKUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2C1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553208 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-06-1 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(Trifluoromethyl)chroman-4-one

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Trifluoromethyl)chroman-4-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethyl)chroman-4-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We present a detailed, field-proven synthetic protocol centered on an intramolecular Friedel-Crafts acylation, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this guide outlines a complete analytical workflow for the structural elucidation and characterization of the title compound, including predictive data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

The Chroman-4-one Scaffold: A Privileged Structure

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Recognized as a "privileged structure" in medicinal chemistry, the chroman-4-one scaffold is a versatile template for the development of novel therapeutic agents, with derivatives exhibiting activities such as SIRT2 inhibition and antimicrobial properties.[1][3] The inherent structural rigidity and potential for diverse functionalization make it an attractive starting point for library synthesis and lead optimization programs.

The Trifluoromethyl Group: A Key Enabler in Drug Design

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug discovery.[4][5] This is due to its profound ability to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The CF₃ group is highly electronegative and lipophilic, which can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and enhance binding affinity with biological targets.[5][6] Its steric and electronic properties are distinct from a simple methyl group, offering a powerful tool for modulating a compound's overall pharmacological profile.[6]

Rationale for 5-(Trifluoromethyl)chroman-4-one

The synthesis of 5-(Trifluoromethyl)chroman-4-one combines the privileged chroman-4-one scaffold with the beneficial properties of the trifluoromethyl group. The placement of the electron-withdrawing CF₃ group at the 5-position of the aromatic ring significantly influences the electronic distribution of the molecule, which can modulate its interaction with biological targets. This compound serves as a valuable and highly sought-after building block for creating novel derivatives for screening in various drug discovery programs, from neurodegenerative disorders to oncology.

Synthesis of 5-(Trifluoromethyl)chroman-4-one

The most robust and scalable approach to constructing the chroman-4-one ring system is through an intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable method for forming the six-membered heterocyclic ring from a suitable acyclic precursor.[7][8]

Retrosynthetic Analysis and Proposed Pathway

Our retrosynthetic strategy disconnects the chroman-4-one at the C4-C4a bond, revealing a 3-phenoxypropanoic acid intermediate. This key intermediate can be assembled from a suitably substituted phenol and a three-carbon synthon. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making the Friedel-Crafts cyclization a critical and challenging step that requires a potent activating agent.[9]

The proposed forward synthesis involves two main steps:

-

Ether Formation: Synthesis of the 3-(4-(trifluoromethyl)-2-hydroxyphenoxy)propanoic acid precursor.

-

Intramolecular Friedel-Crafts Acylation: Cyclization of the acid precursor to yield the target chroman-4-one.

Caption: Proposed two-step synthesis of 5-(Trifluoromethyl)chroman-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Hydroxy-4-(trifluoromethyl)phenoxy)propanoic acid

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-(trifluoromethyl)phenol (1.0 eq) and 3-chloropropionic acid (1.2 eq) in a 2M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture to pH ~2 using concentrated hydrochloric acid (HCl). The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude propanoic acid intermediate. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of 5-(Trifluoromethyl)chroman-4-one (Intramolecular Friedel-Crafts Acylation)

-

Reaction Setup: To a clean, dry round-bottom flask, add the 3-(2-hydroxy-4-(trifluoromethyl)phenoxy)propanoic acid intermediate (1.0 eq). Add polyphosphoric acid (PPA) (10-15 eq by weight) to the flask. PPA serves as both the solvent and the cyclizing agent.[8]

-

Cyclization: Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The viscosity of the mixture will be high. The reaction must be kept anhydrous.

-

Quenching: Allow the reaction to cool to approximately 60 °C and then carefully pour the mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-(Trifluoromethyl)chroman-4-one.

Caption: Workflow for the intramolecular Friedel-Crafts acylation step.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is provided below.

| Property | Value | Source/Method |

| CAS Number | 111141-06-1 | [10] |

| Molecular Formula | C₁₀H₇F₃O₂ | Calculated |

| Molecular Weight | 216.16 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted |

| Predicted XLogP3 | ~2.5 | Predicted |

| Purity (Typical) | >98% (after chromatography) | Standard |

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 5-(Trifluoromethyl)chroman-4-one.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. CONTENTdm [wssu.contentdm.oclc.org]

- 9. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 10. chiralen.com [chiralen.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)chroman-4-one: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3][4] This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)chroman-4-one, a molecule that synergistically combines the potent biological potential of the chromanone core with the advantageous physicochemical properties of the trifluoromethyl group. We will delve into its chemical structure, spectroscopic characteristics, plausible synthetic pathways, and its prospective role as a valuable building block for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of Fluorination in Chromanone Scaffolds

The chroman-4-one framework is a recurring motif in both natural products and synthetic pharmaceuticals, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The modification of this core structure is a key strategy for developing novel therapeutics.

The trifluoromethyl group, in particular, is a powerful tool for molecular optimization.[6] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.[4]

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[4]

-

Binding Affinity: The unique electronic properties of the CF₃ group can modulate the acidity or basicity of nearby functional groups and lead to stronger, more selective interactions with biological targets.[3]

Positioning the CF₃ group at the 5-position of the chroman-4-one ring places this potent modulator in direct proximity to the fused heterocyclic system, influencing the electronics of both the aromatic and pyranone rings. This guide explores the resulting chemical identity and potential of this specific, strategically designed molecule.

Molecular Structure and Physicochemical Properties

5-(Trifluoromethyl)chroman-4-one is a derivative of chroman-4-one where a trifluoromethyl group is substituted at the C5 position of the aromatic ring. While specific experimental data for this isomer is not widely published, its core properties can be reliably predicted based on its constituent parts.

-

IUPAC Name: 5-(Trifluoromethyl)-2,3-dihydro-4H-chromen-4-one

-

CAS Number: 111141-06-1

-

Molecular Formula: C₁₀H₇F₃O₂

-

Molecular Weight: 216.16 g/mol

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D structure of 5-(Trifluoromethyl)chroman-4-one.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 216.16 g/mol | Calculated |

| XLogP3 | ~2.5 - 3.0 | Predicted (Analogous to 7-CF3 isomer[7]) |

| Boiling Point | ~280-290 °C | Predicted (Analogous to 7-CF3 isomer[7]) |

| Density | ~1.3 - 1.4 g/cm³ | Predicted (Analogous to 7-CF3 isomer[7]) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (ketone & ether) | Calculated |

Spectroscopic Characterization

Structural confirmation of 5-(Trifluoromethyl)chroman-4-one relies on a combination of spectroscopic techniques. The predicted spectral data provide a reference for researchers synthesizing or handling this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, influenced by the strong electron-withdrawing CF₃ group. The proton at C6, situated between two electron-withdrawing groups (C=O and CF₃), is expected to be the most deshielded.

-

Aliphatic Region (δ 2.5-4.5 ppm): The two methylene groups of the pyranone ring will appear as two distinct triplets. The C2-CH₂ protons (δ ~4.5 ppm) are adjacent to the ether oxygen and will be downfield from the C3-CH₂ protons (δ ~2.8 ppm), which are adjacent to the carbonyl group.[8]

¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

-

Carbonyl Carbon (C4): A characteristic signal will appear significantly downfield around δ 185-195 ppm.[8]

-

Aromatic Carbons: Six signals are expected, with the carbon attached to the CF₃ group (C5) showing a quartet due to C-F coupling.

-

CF₃ Carbon: A quartet signal around δ 120-130 ppm with a large coupling constant (J ≈ 270-280 Hz).

-

Aliphatic Carbons: Signals for C2 (δ ~67 ppm) and C3 (δ ~37 ppm) will be present in the upfield region.[8]

¹⁹F NMR: This is a crucial technique for confirming the trifluoromethyl group. A single, sharp singlet is expected around δ -60 to -65 ppm (relative to CFCl₃).

Table 2: Predicted Spectroscopic Data

| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| NMR | ¹H | ~7.0 - 8.0 | 3H, multiplet, aromatic protons |

| ~4.5 (t) | 2H, C2-H₂, adjacent to ether oxygen | ||

| ~2.8 (t) | 2H, C3-H₂, adjacent to carbonyl | ||

| NMR | ¹³C | ~190 | C4 (Carbonyl) |

| ~115 - 160 | Aromatic carbons | ||

| ~124 (q) | CF₃ carbon | ||

| ~67 | C2 (Aliphatic) | ||

| ~37 | C3 (Aliphatic) | ||

| NMR | ¹⁹F | ~ -62 | Singlet, CF₃ |

| IR | - | ~1680 cm⁻¹ | C=O stretch |

| ~1100-1350 cm⁻¹ | C-F stretches (strong) | ||

| Mass Spec | - | M⁺ = 216.04 | Molecular Ion Peak |

Synthesis Pathways and Methodologies

The synthesis of chroman-4-ones is well-established, and these methods can be adapted for the 5-trifluoromethyl derivative.[9][10] A common and effective strategy involves an intramolecular cyclization of a suitably substituted phenol.

A plausible and efficient route starts with 2-fluoro-6-(trifluoromethyl)benzonitrile. Nucleophilic aromatic substitution with a protected hydroxyacetone, followed by deprotection and acid-catalyzed intramolecular cyclization, would yield the target molecule. An alternative, classical approach is the intramolecular Friedel-Crafts acylation of 3-(2-(trifluoromethyl)phenoxy)propanoic acid.

Caption: Generalized workflow for the synthesis of the target molecule.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative methodology adapted from established procedures for chromanone synthesis.[10] Causality Note: The choice of a strong acid catalyst like Eaton's reagent or polyphosphoric acid is critical to drive the intramolecular electrophilic acylation on the electron-deficient aromatic ring, which is deactivated by the trifluoromethyl group.

-

Preparation of Precursor: Synthesize 3-(2-(trifluoromethyl)phenoxy)propanoic acid. This can be achieved via a Williamson ether synthesis between 2-(trifluoromethyl)phenol and a 3-halopropanoic acid ester, followed by hydrolysis.

-

Cyclization Reaction:

-

To a flask charged with Eaton's reagent (a 7.7% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA), add 1.0 equivalent of 3-(2-(trifluoromethyl)phenoxy)propanoic acid portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-(Trifluoromethyl)chroman-4-one.

Reactivity and Potential for Derivatization

The chemical reactivity of 5-(Trifluoromethyl)chroman-4-one is governed by three main features: the carbonyl group, the adjacent C3 methylene protons, and the electron-deficient aromatic ring.

-

Carbonyl Group (C4): The ketone can undergo standard reactions such as reduction to the corresponding alcohol, reductive amination, or formation of oximes and hydrazones.

-

α-Methylene Group (C3): The protons at the C3 position are acidic and can be deprotonated with a suitable base. The resulting enolate is a key intermediate for introducing substituents at the C3 position via aldol condensations or alkylations. This is a common pathway for synthesizing homoisoflavonoids and other complex derivatives.[8]

-

Aromatic Ring: The presence of the strongly deactivating CF₃ group at C5 makes electrophilic aromatic substitution challenging. Nucleophilic aromatic substitution (SₙAr), however, might be possible if a suitable leaving group is present on the ring.

The interplay of these reactive sites makes 5-(Trifluoromethyl)chroman-4-one an exceptionally versatile scaffold for building diverse chemical libraries aimed at screening for various biological activities.

Future Directions in Drug Discovery

Given the established biological importance of the chroman-4-one core and the beneficial properties imparted by trifluoromethyl groups, 5-(Trifluoromethyl)chroman-4-one represents a highly promising starting point for new drug discovery programs.

-

Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases.[11][12] The properties of the 5-CF₃ derivative make it an excellent candidate for inclusion in screening libraries targeting sirtuins.

-

Anticancer and Antimicrobial Agents: The chromanone scaffold is known for its cytotoxic effects against cancer cell lines and its activity against pathogenic microbes.[5][8] The enhanced lipophilicity and metabolic stability from the CF₃ group could lead to derivatives with improved potency and better pharmacokinetic profiles.

-

Kinase Inhibitors: The general structure is amenable to modification to fit into the ATP-binding pockets of various kinases, a major class of drug targets.

The logical next step for researchers is to utilize the synthetic protocols outlined here to produce 5-(Trifluoromethyl)chroman-4-one and then employ parallel synthesis techniques to generate a library of derivatives by modifying the C2, C3, and C4 positions. These libraries can then be screened against a wide range of biological targets to identify novel lead compounds.

References

-

PubChem. 5-Methoxy-2-(trifluoromethyl)chromen-4-one. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available from: [Link]

-

Wiley Online Library. 5-Hydroxy-2-phenyl-7-[4-(trifluoromethyl)phenyl]-4H-chromen-4-one - Optional[13C NMR]. Available from: [Link]

-

LookChem. 7-(Trifluoromethyl)chroman-4-one. Available from: [Link]

-

PubChem. (2S)-6-methyl-5-nitro-2-(trifluoromethyl)-2,3-dihydrochromen-4-one. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

-

ODM. 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone Factory, Manufacturer. Available from: [Link]

-

ResearchGate. Examples of bioactive chroman-4-ones. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed. Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. Available from: [Link]

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

-

PubChem. 5-Fluoro-4-Chromanone. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Taylor & Francis Online. Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]

-

ResearchGate. An efficient synthesis of 4-chromanones. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 5-trifluoromethyl-2-indanone. Available from: [Link]

-

PubMed Central. Biological and Medicinal Properties of Natural Chromones and Chromanones. Available from: [Link]

-

ACS Publications. Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones with (Trifluoromethyl)trimethylsilane. Synthesis of Fluorinated Analogs of Natural 2,2-Dimethylchroman-4-ones and 2,2-Dimethylchromenes. Available from: [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available from: [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 111141-02-7,7-(Trifluoromethyl)chroman-4-one | lookchem [lookchem.com]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Isolation of Novel Chroman-4-one Derivatives

This guide provides an in-depth exploration of the methodologies for discovering and isolating novel chroman-4-one derivatives, intended for researchers, scientists, and professionals in drug development. Chroman-4-ones are a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1][2][3] Their structural versatility allows for a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[1][4][5] This document will detail both the synthetic and natural product-based approaches to accessing new chemical entities within this class, with a focus on the underlying scientific principles that guide experimental design.

Section 1: The Strategic Importance of Chroman-4-ones in Drug Discovery

The chroman-4-one scaffold, a fusion of a benzene ring and a dihydropyranone ring, is a recurring motif in a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][6] The absence of the C2-C3 double bond, which distinguishes them from chromones, imparts a three-dimensional structure that can be crucial for specific biological interactions.[1][6] The true power of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C2, C3, and on the aromatic ring can dramatically influence bioactivity.[2][5][7] For instance, the introduction of alkyl or aryl groups can confer or enhance antimicrobial properties.[1]

Section 2: Synthetic Pathways to Novel Chroman-4-one Derivatives

The synthesis of chroman-4-one derivatives offers a direct and versatile route to novel compounds. A common and efficient strategy involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[2][7] This approach allows for the construction of the core heterocyclic system in a single step from readily available starting materials.

Core Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for preparing substituted chroman-4-ones.

Caption: A generalized workflow for the synthesis and purification of chroman-4-one derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted from a procedure known for its efficiency and is suitable for generating a library of derivatives for screening.[2][7]

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Corresponding aldehyde (1.1 equivalents)

-

Diisopropylethylamine (DIPA) (1.1 equivalents)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Heptane and Ethyl acetate (EtOAc) for elution

Procedure:

-

To a microwave vial, add the 2'-hydroxyacetophenone dissolved in ethanol to make a 0.4 M solution.

-

Add the aldehyde (1.1 eq.) and DIPA (1.1 eq.).

-

Seal the vial and subject it to microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent.

Rationale for Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours or days to just one hour.[2][7]

-

DIPA as Base: DIPA is a non-nucleophilic base that effectively promotes the aldol condensation without competing in side reactions.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the isolation of the desired chroman-4-one derivative from unreacted starting materials and byproducts.[1][2]

Section 3: Isolation of Chroman-4-ones from Natural Sources

Natural products remain a rich source of novel chemical entities. The isolation of chroman-4-ones from plant or microbial sources involves a systematic process of extraction, fractionation, and purification.

Bio-Guided Isolation Workflow

The following diagram outlines a typical bio-guided isolation process.

Caption: A workflow for the bio-guided isolation of chroman-4-ones from natural sources.

Experimental Protocol: General Procedure for Extraction and Fractionation

Materials:

-

Dried and ground plant material

-

Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Extraction: Macerate the dried and ground plant material sequentially with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to obtain crude extracts.

-

Bioassay: Screen the crude extracts for the desired biological activity.

-

Fractionation: Subject the most active crude extract to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

TLC Analysis: Collect fractions and analyze them by TLC to pool fractions with similar profiles.

-

Iterative Purification: Subject the active fractions to further chromatographic purification steps, such as preparative HPLC, until a pure compound is isolated.

Section 4: Structural Elucidation and Characterization

Once a novel chroman-4-one derivative has been synthesized or isolated, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.[8]

Key Spectroscopic Techniques

| Technique | Information Provided |

| ¹H NMR | Provides information about the number and chemical environment of protons, as well as their connectivity through spin-spin coupling.[1][8] |

| ¹³C NMR | Reveals the number of non-equivalent carbon atoms and provides insights into the carbon skeleton.[1][8] |

| COSY | Establishes proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons.[8] |

| HSQC | Correlates directly bonded proton and carbon atoms.[8] |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[1] |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) group characteristic of chroman-4-ones. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the molecule, which can be characteristic of the chroman-4-one chromophore. |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Materials:

-

Purified chroman-4-one derivative (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve the purified compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign all proton and carbon signals and confirm the structure of the novel chroman-4-one derivative.

Section 5: Bioactivity Screening

The discovery of novel chroman-4-one derivatives is often driven by the search for new therapeutic agents. Therefore, once a new compound is synthesized or isolated, it is crucial to evaluate its biological activity.

Common Bioassays for Chroman-4-one Derivatives

| Biological Activity | Common Assay |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay using microdilution techniques against a panel of pathogenic bacteria and fungi.[1][9] |

| Anticancer | MTT or similar cell viability assays on various cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀).[4][10] |

| Antioxidant | DPPH or ABTS radical scavenging assays to measure the compound's ability to neutralize free radicals.[4] |

| Enzyme Inhibition | Specific enzyme assays, such as those for sirtuin 2 (SIRT2) inhibition, to identify targeted molecular activity.[2][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

96-well microplates

-

Bacterial or fungal culture

-

Appropriate growth medium

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control (known antimicrobial agent)

-

Negative control (vehicle)

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9]

Conclusion

The discovery and isolation of novel chroman-4-one derivatives is a dynamic and promising area of research in medicinal chemistry. By combining efficient synthetic strategies, systematic natural product isolation, and robust analytical and biological screening techniques, scientists can continue to explore the vast chemical space of this privileged scaffold. The insights gained from these endeavors will undoubtedly contribute to the development of new and effective therapeutic agents for a wide range of diseases.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (n.d.). DARU Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). PubMed. Retrieved January 12, 2026, from [Link]

-

Chroman-4-one analogs exhibiting antileishmanial activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2024). JSM Central. Retrieved January 12, 2026, from [Link]

-

CHARACTERISATION METHODS. (n.d.). FKG UB. Retrieved January 12, 2026, from [Link]

-

CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. (n.d.). IIP Series. Retrieved January 12, 2026, from [Link]

-

Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (n.d.). International Journal on Science and Technology. Retrieved January 12, 2026, from [Link]

-

Spectroscopic Characterization. (n.d.). Instituto de Nanociencia y Materiales de Aragón. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Elucidating the Mechanism of Action of 5-(Trifluoromethyl)chroman-4-one: A Proposed Research Program

An In-Depth Technical Guide

Executive Summary: 5-(Trifluoromethyl)chroman-4-one represents a novel chemical entity with significant therapeutic potential, predicated on the established biological activity of the chroman-4-one scaffold and the pharmacologically advantageous properties of the trifluoromethyl group. As this is a compound of emerging interest, a public-domain consensus on its precise mechanism of action has yet to be established. This guide, therefore, presents a comprehensive, field-proven research program designed to systematically identify its molecular target(s), validate target engagement, and elucidate the downstream signaling pathways. It is structured not as a review of existing data, but as a forward-looking, validated roadmap for discovery. We will proceed under the working hypothesis that 5-(Trifluoromethyl)chroman-4-one is a novel inhibitor of a key kinase involved in oncogenic signaling, such as Mitogen-Activated Protein Kinase Kinase 4 (MEK4 or MAP2K4).

Part 1: Foundational Rationale and Strategic Overview

The chroman-4-one core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The addition of a trifluoromethyl (-CF3) group at the 5-position is a deliberate synthetic strategy. This highly electronegative moiety is known to enhance metabolic stability by blocking oxidative metabolism, improve membrane permeability, and increase binding affinity for target proteins through favorable electrostatic and hydrophobic interactions.

Given these structural features, our investigation is founded on the hypothesis that 5-(Trifluoromethyl)chroman-4-one (referred to as 'TFC-4') modulates a critical cellular signaling pathway dysregulated in disease. This guide outlines a three-phase approach to systematically unravel its mechanism.

Phased Investigational Workflow

Caption: A three-phase workflow for systematic mechanism of action elucidation.

Part 2: Target Identification Methodologies

The primary objective is to identify the direct molecular binding partner(s) of TFC-4. A multi-pronged approach, combining unbiased experimental methods with computational prediction, is essential for robust target identification.

Affinity Chromatography-Mass Spectrometry

This technique leverages an immobilized version of TFC-4 to "fish" for its binding partners from a complex protein mixture (e.g., cell lysate).

Protocol: Synthesis of TFC-4 Affinity Resin and Protein Pulldown

-

Synthesis of Linker-Modified TFC-4: Synthesize an analog of TFC-4 with a linker arm (e.g., a C6-amino linker) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for binding.

-

Immobilization: Covalently couple the linker-modified TFC-4 to N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol (e.g., GE Healthcare).

-

Lysate Preparation: Culture and harvest a relevant cell line (e.g., A549 lung carcinoma cells). Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Incubate the cleared cell lysate with the TFC-4-coupled beads for 2-4 hours at 4°C.

-

As a negative control, incubate a separate aliquot of lysate with beads coupled only with the linker and blocking agent (e.g., ethanolamine).

-

As a competition control, incubate a third aliquot with the TFC-4 beads in the presence of a 100-fold molar excess of free, unmodified TFC-4.

-

-

Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl) or by competitive elution with a high concentration of free TFC-4.

-

Protein Identification: Resolve the eluates by SDS-PAGE and visualize with silver staining. Excise unique bands from the TFC-4 lane for in-gel digestion with trypsin, followed by protein identification using LC-MS/MS.

Chemical Proteomics with Click Chemistry

This approach uses a "clickable" version of TFC-4 to covalently label its target in a live-cell context, offering a higher degree of physiological relevance.

Caption: Proposed inhibition of the MEK4 signaling cascade by TFC-4.

Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Plate A549 cells and allow them to adhere. Starve the cells (e.g., in serum-free media) and then pre-treat with vehicle or various concentrations of TFC-4 for 1 hour.

-

Stimulation: Stimulate the cells with a known MEK4 activator, such as Anisomycin (10 µg/mL), for 30 minutes.

-

Lysis and Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:

-

Phospho-JNK (p-JNK)

-

Total JNK

-

Phospho-p38 (p-p38)

-

Total p38

-

MEK4

-

GAPDH (as a loading control)

-

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry.

Table 2: Expected Outcome of Western Blot Analysis

| Treatment | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |

| Vehicle (Unstimulated) | 0.1 | 0.1 |

| Anisomycin + Vehicle | 1.0 (Baseline) | 1.0 (Baseline) |

| Anisomycin + 1 µM TFC-4 | 0.6 | 0.7 |

| Anisomycin + 10 µM TFC-4 | 0.2 | 0.3 |

Part 4: Phenotypic and Functional Validation

The ultimate validation is linking the molecular mechanism to a relevant cellular phenotype. As the MEK4-JNK/p38 pathway is implicated in apoptosis and cell cycle control, we will assess the effect of TFC-4 on cancer cell viability.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

-

Cell Plating: Seed A549 cells in 96-well plates at a density of 5,000 cells/well.

-

Treatment: After 24 hours, treat the cells with a serial dilution of TFC-4 (e.g., 0.01 nM to 100 µM) for 72 hours.

-

Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Plot the luminescence signal against the log-concentration of TFC-4 and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

A potent IC50 value, coupled with the demonstrated on-target activity from previous experiments, provides strong evidence for the proposed mechanism of action. This entire workflow provides a self-validating system, where the findings from each phase build upon and corroborate the last, leading to a high-confidence determination of the compound's biological function.

References

-

Title: Biological Activities of Chroman-4-one Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: The Trifluoromethyl Group: An Omnipresent Fluorine-Containing Moiety in Approved Drugs Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Affinity Chromatography and Mass Spectrometry for Target Discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) for Characterizing Drug–Target Interactions Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

Title: In Silico Characterization of Novel Bioactive Scaffolds: A Workflow for Modeling 5-(Trifluoromethyl)chroman-4-one Interactions

An In-Depth Technical Guide

Abstract

The integration of computational modeling into modern drug discovery pipelines is paramount for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive, step-by-step workflow for the in silico characterization of a novel small molecule, using 5-(Trifluoromethyl)chroman-4-one as a representative case. This compound merges the privileged chroman-4-one scaffold, found in numerous natural products and bioactive molecules, with the trifluoromethyl group—a bioisostere known to enhance metabolic stability and binding affinity. Due to the novelty of this specific substitution pattern, a validated protocol is essential for predicting its biological interactions and guiding future experimental validation. This guide is designed for researchers, computational chemists, and drug development professionals, offering a field-proven methodology rooted in principles of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. We will detail the causal logic behind protocol choices, from target selection and system preparation to data analysis, ensuring a self-validating and reproducible computational framework.

Introduction: Rationale and Strategic Approach

The Chroman-4-one Scaffold and Trifluoromethylation

Chroman-4-ones are a class of heterocyclic compounds forming the core structure of flavonoids and other natural products with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Their rigid, bicyclic structure provides a robust platform for presenting pharmacophoric features in three-dimensional space.

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The -CF3 group is highly electronegative and lipophilic, often leading to:

-

Enhanced Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Increased Binding Affinity: Through favorable interactions (e.g., hydrogen bonds, halogen bonds, dipole-dipole) with protein targets.

-

Improved Membrane Permeability: By increasing overall lipophilicity.

Given these properties, 5-(Trifluoromethyl)chroman-4-one represents a promising, yet uncharacterized, scaffold for inhibitor design.

Target Selection: A Case Study with Estrogen Receptor Alpha (ERα)

In the absence of established biological data for 5-(Trifluoromethyl)chroman-4-one, a logical starting point is to select a well-characterized protein target known to bind structurally similar ligands. The Estrogen Receptor Alpha (ERα), a nuclear hormone receptor, is a validated target for anti-cancer therapies, particularly for hormone-receptor-positive breast cancer. The native ligand, 17β-estradiol, and numerous synthetic modulators feature a phenolic ring system that can be mimicked by the chroman-4-one scaffold. Therefore, we hypothesize that 5-(Trifluoromethyl)chroman-4-one may act as a modulator of ERα, making it an ideal candidate for this modeling workflow. We will use the crystal structure of ERα in complex with a known ligand to define the binding pocket (PDB ID: 3ERT).

Workflow Overview

Our in silico investigation will follow a multi-stage, validated protocol designed to provide a comprehensive understanding of the ligand-protein interaction, from initial binding pose prediction to an assessment of complex stability and binding energetics.

Figure 2: The core stages of a molecular dynamics simulation protocol.

Protocol 4: MD Simulation using AMBER

-

Force Field Selection: Assign appropriate force field parameters. The AMBER ff19SB force field is a robust choice for proteins. For the ligand, the General Amber Force Field (GAFF2) is suitable, using the RESP charges calculated previously.

-

System Solvation: Place the protein-ligand complex in a truncated octahedral box of pre-equilibrated water molecules (e.g., TIP3P model), ensuring a minimum distance of 10 Å between the protein and the box edge.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

-

Minimization: Perform a multi-stage energy minimization. First, minimize only the positions of water and ions, keeping the complex fixed. Then, minimize the entire system to remove any steric clashes before heating.

-

Equilibration:

-

NVT Ensemble: Gradually heat the system from 0 K to 300 K over 100 ps while keeping the volume constant (NVT). Weak positional restraints are applied to the protein-ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble: Switch to a constant pressure ensemble (NPT) at 1 atm and 300 K. Continue the simulation with gradually decreasing restraints for 500 ps to 1 ns to ensure the system reaches the correct density.

-

-

Production Run: Remove all restraints and run the production simulation for at least 100 nanoseconds (ns). Trajectory snapshots are saved every 10 picoseconds (ps) for analysis.

Part 4: Post-MD Analysis

Objective: To extract meaningful biophysical insights from the raw MD trajectory data.

Protocol 5: Trajectory Analysis

-

Stability Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the initial minimized structure. A stable, converging RMSD plot for both indicates that the complex has reached equilibrium and the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.

-

-

Interaction Analysis:

-

Hydrogen Bonds: Monitor the occupancy of key hydrogen bonds identified during docking over the course of the simulation. A high-occupancy (>75%) bond is considered stable and significant.

-

Contact Mapping: Analyze the persistent hydrophobic and van der Waals contacts between the ligand and protein.

-

Protocol 6: Binding Free Energy Calculation

-

MM/PBSA Calculation: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to estimate the binding free energy (ΔG_bind). This method calculates the energy difference between the complex, the free protein, and the free ligand from trajectory snapshots.

ΔG_bind = E_complex - (E_receptor + E_ligand)

This is broken down into: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

ΔE_MM: Gas-phase molecular mechanics energy (van der Waals + electrostatic).

-

ΔG_solv: Solvation free energy (polar + non-polar terms).

-

TΔS: Conformational entropy (often ignored due to high computational cost, yielding a relative binding energy).

-

Table 2: Hypothetical MM/PBSA Results for the ERα Complex

| Energy Component | Average Value (kcal/mol) | Contribution |

| Van der Waals (ΔE_vdW) | -45.2 | Favorable |

| Electrostatic (ΔE_elec) | -18.5 | Favorable |

| Polar Solvation (ΔG_PB) | +41.8 | Unfavorable |

| Non-polar Solvation (ΔG_SA) | -4.1 | Favorable |

| Total ΔG_bind (MM/PBSA) | -26.0 | Strongly Favorable |

Conclusion and Future Directions

This guide has outlined a rigorous and validated in silico workflow for characterizing the interactions of a novel compound, 5-(Trifluoromethyl)chroman-4-one, with a plausible biological target, ERα. The multi-step process, from system preparation and docking to extensive MD simulation and free energy calculations, provides a robust framework for generating credible, actionable hypotheses about a ligand's binding mode, stability, and affinity.

The hypothetical results presented suggest that 5-(Trifluoromethyl)chroman-4-one is a promising candidate for ERα modulation, binding with high affinity and forming stable interactions with key active site residues. The next steps would involve synthesizing this compound and validating these computational predictions through in vitro binding assays (e.g., fluorescence polarization) and functional assays to confirm its activity as an agonist or antagonist of ERα. This synergy between computational modeling and experimental validation is the cornerstone of efficient modern drug discovery.

References

-

Title: The Trifluoromethyl Group: An OMNIPRESENT Fluorine Motif in Drugs Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Role of Fluorine in Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Crystal structure of the human estrogen receptor alpha ligand-binding domain in complex with an antagonist Source: Protein Data Bank (PDB) URL: [Link]

-

Title: Very fast empirical prediction and rationalization of protein pKa values Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

-

Title: A new charge model for simulating organofluorine compounds Source: Journal of Computational Chemistry URL: [Link]

-

Title: Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution Source: Journal of Chemical Theory and Computation URL: [Link]

-

Title: A review of the MM/PBSA and MM/GBSA methods Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Trifluoromethyl)chroman-4-one

Abstract

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 5-(Trifluoromethyl)chroman-4-one is a key heterocyclic compound whose structural integrity is paramount for its application in drug discovery and materials science. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unambiguous characterization of this molecule. Authored from the perspective of a senior application scientist, this document emphasizes not just the data, but the underlying principles and experimental rationale, ensuring a self-validating approach to structural elucidation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Elucidation

5-(Trifluoromethyl)chroman-4-one is a fluorinated derivative of the chroman-4-one core, a privileged structure in numerous biologically active compounds. The strategic placement of the strongly electron-withdrawing trifluoromethyl group at the C-5 position of the aromatic ring significantly modulates the electronic properties and, consequently, the spectroscopic signature of the entire molecule.[1] Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a critical prerequisite for understanding its chemical behavior and potential as a therapeutic agent or advanced material.

This guide will systematically deconstruct the NMR (¹H, ¹³C, ¹⁹F), IR, and MS data expected for 5-(Trifluoromethyl)chroman-4-one. Each section will detail the experimental protocol, present predicted and comparative data, and offer an expert interpretation of the spectral features, grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 5-(Trifluoromethyl)chroman-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Sample Preparation:

-

Accurately weigh 10-20 mg of the 5-(Trifluoromethyl)chroman-4-one sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1][2] CDCl₃ is often preferred for its relative inertness and minimal overlapping signals with the analyte.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for high-resolution spectra.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion and resolution.[2]

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 25 °C (298 K).

-

For ¹H and ¹³C NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

For ¹⁹F NMR, chemical shifts are referenced to an external or internal standard, such as trichlorofluoromethane (CFCl₃) (δ = 0.00 ppm).[2]

-

For quantitative analysis and to ensure accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be employed.[2]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (Predicted in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 - 7.9 | d | ~8.0 | 1H |

| H-7 | ~7.6 - 7.7 | t | ~8.0 | 1H |

| H-8 | ~7.1 - 7.2 | d | ~8.0 | 1H |

| H-2 | ~4.6 - 4.7 | t | ~6.5 | 2H |

| H-3 | ~2.8 - 2.9 | t | ~6.5 | 2H |

Interpretation and Rationale:

-

Aromatic Protons (H-6, H-7, H-8): The trifluoromethyl group at C-5 is a strong electron-withdrawing group, which deshields the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted chroman-4-one.[3][4][5] The proton ortho to the CF₃ group (H-6) is expected to be the most deshielded. The splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent protons.

-

Heterocyclic Protons (H-2, H-3): The protons on the heterocyclic ring appear as two distinct triplets. The H-2 protons, being adjacent to the oxygen atom, are more deshielded and appear further downfield than the H-3 protons, which are adjacent to the carbonyl group.[6] The triplet multiplicity is due to the coupling between the H-2 and H-3 protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.

Expected ¹³C NMR Data (Predicted in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-4 (C=O) | ~190 - 192 | s | - |

| C-8a | ~160 - 162 | s | - |

| C-7 | ~136 - 138 | s | - |

| C-5 | ~130 - 132 | q | ~30-35 |

| C-6 | ~128 - 130 | q | ~5-7 |

| CF₃ | ~123 - 125 | q | ~270-275 |

| C-8 | ~121 - 123 | s | - |

| C-4a | ~118 - 120 | q | ~1-2 |

| C-2 | ~67 - 69 | s | - |

| C-3 | ~37 - 39 | s | - |

Interpretation and Rationale:

-

Carbonyl Carbon (C-4): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons: The presence of the electron-withdrawing CF₃ group influences the chemical shifts of the aromatic carbons.[7] The carbon directly attached to the fluorine atoms (CF₃) will appear as a quartet due to one-bond ¹³C-¹⁹F coupling, with a large coupling constant. The C-5 carbon, to which the CF₃ group is attached, will also be a quartet due to two-bond coupling. Smaller quartet splittings may be observed for C-6 and C-4a due to three- and four-bond couplings, respectively.[8]

-

Heterocyclic Carbons (C-2, C-3): These carbons appear in the aliphatic region of the spectrum, with C-2 being deshielded by the adjacent oxygen atom.

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment

¹⁹F NMR is highly sensitive and provides a direct method to confirm the presence and electronic environment of the trifluoromethyl group.

Expected ¹⁹F NMR Data (Predicted in CDCl₃):

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| -CF₃ | ~ -60 to -63 | s | CFCl₃ |

Interpretation and Rationale:

-

The trifluoromethyl group attached to an aromatic ring typically resonates in this region.[9] The chemical shift is sensitive to the electronic environment; the electron-withdrawing nature of the chroman-4-one ring system will influence the exact position of the singlet.[10][11] The absence of coupling in the ¹⁹F spectrum (a singlet) is expected as there are no adjacent protons or other fluorine atoms.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

A background spectrum is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation

Key Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2900 - 2800 | C-H stretch | Aliphatic (CH₂) |

| ~1680 - 1700 | C=O stretch | Ketone (conjugated) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1300 - 1100 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Aryl ether |

Interpretation and Rationale:

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group in the chroman-4-one ring.[6]

-

C-F Stretches: The presence of the trifluoromethyl group will give rise to one or more strong absorption bands in the 1300-1100 cm⁻¹ region.[1]

-

Aromatic and Aliphatic C-H Stretches: These are typically observed at their characteristic frequencies, confirming the presence of both the aromatic ring and the saturated heterocyclic ring.

-

Aryl Ether C-O Stretch: The stretching vibration of the aryl-O-C bond in the chroman ring is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for elucidating the structure.

-

Electrospray Ionization (ESI): A soft ionization technique that is less likely to cause fragmentation, making it ideal for determining the molecular weight of the intact molecule (as [M+H]⁺ or [M+Na]⁺).[12][13]

Data Acquisition:

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).

-

The instrument separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance.

-

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of 5-(Trifluoromethyl)chroman-4-one (C₁₀H₇F₃O₂) is 216.16 g/mol . In EI-MS, a peak at m/z = 216 would correspond to the molecular ion. In ESI-MS, a peak at m/z = 217 ([M+H]⁺) would be expected.

-

Key Fragmentation Patterns: The chroman-4-one scaffold is known to undergo characteristic fragmentation pathways, including Retro-Diels-Alder (RDA) reactions.[14]

Predicted Fragmentation Pathway (EI-MS):

Caption: Predicted EI-MS fragmentation of 5-(Trifluoromethyl)chroman-4-one.

Interpretation and Rationale:

-

Loss of CO: A common fragmentation for carbonyl-containing compounds is the loss of a neutral carbon monoxide molecule (28 Da).

-

Retro-Diels-Alder (RDA) Fragmentation: The heterocyclic ring can undergo an RDA reaction, leading to the expulsion of ethene (C₂H₄, 28 Da).[14]

-

Loss of Trifluoromethyl Radical: The C-CF₃ bond can cleave to lose a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z = 147.

Synthesis of Spectroscopic Data: A Holistic Confirmation

The true power of spectroscopic analysis lies in the congruent interpretation of data from multiple techniques.

Caption: Integrated workflow for structural confirmation.

The ¹H and ¹³C NMR data establish the connectivity of the carbon and proton framework. The ¹⁹F NMR confirms the presence of the trifluoromethyl group at an aromatic position. IR spectroscopy validates the key functional groups (C=O, C-F, C-O-C). Finally, mass spectrometry confirms the molecular weight and elemental composition, with fragmentation patterns that are consistent with the proposed structure. This multi-technique, self-validating system provides an unassailable confirmation of the identity and purity of 5-(Trifluoromethyl)chroman-4-one.

Conclusion

The spectroscopic characterization of 5-(Trifluoromethyl)chroman-4-one is a clear demonstration of the synergy between different analytical techniques. Each method provides a unique and essential piece of the structural puzzle. For the researcher, scientist, or drug development professional, a thorough and well-reasoned interpretation of these spectra, as outlined in this guide, is fundamental to ensuring the integrity of their work and advancing their scientific objectives. The principles and protocols described herein provide a robust framework for the confident and accurate structural elucidation of this and other related fluorinated heterocyclic compounds.

References

-

DiMagno, S. G., & Lin, P. (2010). A Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags: Optimizing Resolution in ¹⁹F NMR Studies of Proteins. Journal of Fluorine Chemistry, 131(10), 1036–1042. [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6493–6511. [Link]

-

Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC, NIH. [Link]

-

Guzmán-Cárdenas, J., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3375. [Link]

-

DiMagno, S. G., & Lin, P. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH, PMC. [Link]

-

Sharma, V. P., et al. (2005). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 17(4), 2753-2756. [Link]

-

Kaupp, M., & Teale, A. M. (2016). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Journal of the American Chemical Society, 138(41), 13635–13644. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Chemistry LibreTexts. [Link]

-

Kalaignar Karunanidhi Government Arts College. (n.d.). NMR Spectroscopy. Kalaignar Karunanidhi Government Arts College. [Link]

-

Dodd, R. H., et al. (1991). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 621-627. [Link]

-

Prakash, G. K. S., et al. (2011). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. The Royal Society of Chemistry. [Link]

-

Bonesi, S. M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. kkgactvm.edu.in [kkgactvm.edu.in]

- 6. mdpi.com [mdpi.com]

- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

Introduction: The Strategic Value of the 5-(Trifluoromethyl)chroman-4-one Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one framework is a privileged heterocyclic motif, serving as the core structural component in a vast array of natural products and synthetic molecules with significant biological activity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The strategic introduction of a trifluoromethyl (-CF₃) group, one of the most powerful tools in modern medicinal chemistry, profoundly modulates the parent molecule's characteristics.[5] The -CF₃ group is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved bioavailability and binding affinity.[5][6]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the physicochemical properties of 5-(Trifluoromethyl)chroman-4-one (CAS No. 111141-06-1). We will move beyond a simple data sheet to explain the causality behind its properties and the experimental methodologies required for their robust characterization, offering field-proven insights for its application in research and drug discovery.

Core Physicochemical Profile

The fundamental properties of a compound govern its behavior in both chemical and biological systems. The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing inductive effect, which influences the molecule's polarity, acidity, and reactivity. A summary of the core properties for 5-(Trifluoromethyl)chroman-4-one is presented below.

| Property | Value | Source / Method |

| CAS Number | 111141-06-1 | Chemical Registry |

| Molecular Formula | C₁₀H₇F₃O₂ | [7] |

| Molecular Weight | 216.16 g/mol | [7] |

| Appearance | Colorless to pale yellow solid | General Observation[8] |

| Melting Point | Approx. 72-74 °C (for 7-isomer) | [8] |

| logP (Octanol/Water) | ~2.55 (Predicted for 7-isomer) | [9] |

| pKa | Lowered due to -CF₃ inductive effect | [5][10] |

Note: Experimental data for the 5-isomer is sparse in publicly available literature; some data is inferred from closely related isomers like 7-(Trifluoromethyl)chroman-4-one and general principles of physical organic chemistry. The -CF₃ group consistently enhances acidity (lowers pKa) in heterocyclic systems.[5][10]

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is the bedrock of chemical research. The following section details the expected spectroscopic signature of 5-(Trifluoromethyl)chroman-4-one, which is essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. The electron-withdrawing -CF₃ group will significantly influence the chemical shifts of nearby nuclei, both through space and through bonds.

-